molecular formula C23H24ClN5O3S B2991391 1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 897621-72-6

1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2991391
CAS RN: 897621-72-6
M. Wt: 485.99
InChI Key: FZRLGTLULVSTGK-UHFFFAOYSA-N
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Description

1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Agents in Cancer Research

One of the significant applications of derivatives of this compound is in cancer research. For instance, piperazin-2-one derivatives, structurally related to the query compound, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These compounds showed varying levels of cytotoxicity against colon and lung cancer cell lines, indicating their potential as cancer therapeutic agents (Ghasemi, Sharifi, & Mojarrad, 2020).

Antimicrobial Activities

Another application is in the field of antimicrobial research. For example, new triazole derivatives, which are closely related to the query compound, have been synthesized and shown to possess antimicrobial activities against various microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Solubility and Partitioning in Biologically Relevant Solvents

The solubility and partitioning of these compounds in biologically relevant solvents have been studied, which is crucial for understanding their pharmacokinetic properties and potential therapeutic applications. A study on a novel antifungal compound from the triazole class, which shares structural similarities with the query compound, provided insights into its solubility and potential adsorption properties (Volkova, Levshin, & Perlovich, 2020).

Structural and Conformational Studies

Research has also been conducted on the structural and conformational aspects of tri-substituted ureas derived from compounds like N-methylpiperazine, which is structurally similar to the query compound. These studies provide valuable information on the molecular structure and properties of these compounds (Iriepa & Bellanato, 2013).

Antioxidant and Anticholinesterase Activities

Some derivatives of the query compound have been explored for their antioxidant and anticholinesterase activities. These studies highlight the potential of these compounds in treating diseases related to oxidative stress and cholinesterase inhibition (Kurt et al., 2015).

properties

IUPAC Name

1-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-32-20-9-5-3-7-18(20)26-22(31)27-23-25-16(15-33-23)14-21(30)29-12-10-28(11-13-29)19-8-4-2-6-17(19)24/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLGTLULVSTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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